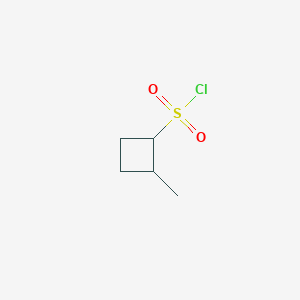

2-Methylcyclobutane-1-sulfonyl chloride

Description

2-Methylcyclobutane-1-sulfonyl chloride is an organosulfur compound characterized by a cyclobutane ring substituted with a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in sulfonylation reactions to introduce sulfonyl groups into target molecules. Its strained cyclobutane ring may influence its stability and reactivity compared to larger cyclic or acyclic analogs.

Properties

Molecular Formula |

C5H9ClO2S |

|---|---|

Molecular Weight |

168.64 g/mol |

IUPAC Name |

2-methylcyclobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C5H9ClO2S/c1-4-2-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3 |

InChI Key |

XZEQMDYPGVHNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclobutanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive side reactions and to ensure high yield. Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent, reacting with 2-methylcyclobutanol to form the desired sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been shown to optimize the synthesis of sulfonyl chlorides, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.

Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or phenols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Methylcyclobutane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for research purposes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methylcyclobutane-1-sulfonyl chloride with analogs based on structural similarity scores and inferred properties from available data.

Key Compounds and Similarity Scores (from ):

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Methylpropane-1-sulfonyl chloride | 139631-62-2 | 0.78 |

| Cyclobutylmethanesulfonyl chloride | 10147-37-2 | 0.68 |

Structural and Reactivity Analysis:

2-Methylpropane-1-sulfonyl chloride (Similarity: 0.78) Structure: A branched aliphatic sulfonyl chloride with a propane backbone and a methyl group at the 2-position. However, the branched structure may introduce steric hindrance during nucleophilic substitution reactions. Applications: Likely used in less sterically demanding sulfonylation reactions due to its linear backbone.

Cyclobutylmethanesulfonyl chloride (Similarity: 0.68)

- Structure : Features a cyclobutane ring linked to a methane sulfonyl chloride group.

- Reactivity Differences : The lack of a methyl substituent on the ring reduces steric effects but retains the strain inherent to the cyclobutane system. This may result in intermediate reactivity between the 2-methylcyclobutane derivative and purely aliphatic analogs.

- Applications : Suitable for reactions where moderate ring strain and reduced steric bulk are advantageous.

Data Table: Comparative Properties

| Property | This compound | 2-Methylpropane-1-sulfonyl Chloride | Cyclobutylmethanesulfonyl Chloride |

|---|---|---|---|

| Ring Strain (Cyclic vs. Acyclic) | High (cyclobutane) | None (acyclic) | Moderate (cyclobutane) |

| Steric Hindrance | High (methyl + ring) | Moderate (methyl on propane) | Low (no methyl on ring) |

| Thermal Stability | Lower (due to ring strain) | Higher | Intermediate |

Research Findings and Implications

- Reactivity Trends : The cyclobutane ring in this compound likely accelerates certain reactions (e.g., nucleophilic substitutions) due to strain-induced destabilization of the ground state. However, steric hindrance from the methyl group may limit accessibility in bulky substrates .

- Synthetic Utility : Compared to its analogs, this compound may be preferred in reactions requiring a balance between strain-driven reactivity and controlled steric effects. For example, in peptide modification, the methyl group could help direct regioselective sulfonylation.

- Stability Concerns : Thermal decomposition risks associated with cyclobutane derivatives necessitate careful handling, contrasting with more stable acyclic analogs like 2-Methylpropane-1-sulfonyl chloride.

Biological Activity

2-Methylcyclobutane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride, characterized by its molecular formula and a molecular weight of 168.64 g/mol. The compound features a cyclobutane ring with a methyl group at the 2-position and a sulfonyl chloride functional group at the 1-position. This unique structure endows it with significant electrophilic properties, making it an interesting subject for biological activity research.

Electrophilic Nature and Reactivity

The biological activity of this compound is primarily linked to its electrophilic character, which allows it to readily undergo nucleophilic substitution reactions. This reactivity is crucial for its potential applications in medicinal chemistry and biochemical research. The sulfonyl chloride group can react with various nucleophiles, including:

- Amines : Leading to the formation of sulfonamides.

- Alcohols : Resulting in the creation of sulfonates.

These reactions are vital in drug development, as they can modify biomolecules and facilitate the synthesis of new therapeutic agents.

Potential Applications in Drug Development

Although specific biological activities of this compound are not extensively documented, its derivatives have shown promise in various applications:

- Modification of Biomolecules : The ability to interact with biological molecules positions this compound as a valuable tool in drug development.

- Synthesis of Anticancer Agents : Research indicates that sulfonyl chlorides can be utilized in developing compounds that target specific proteins involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutane-1-sulfonyl chloride | C4H7ClO2S | Lacks methyl substitution; simpler structure |

| 2-Methylcyclopropane-1-sulfonyl chloride | C4H7ClO2S | Smaller ring size; different steric properties |

| 2-Methylcyclopentane-1-sulfonyl chloride | C6H11ClO2S | Larger ring structure; different reactivity |

| 3-Methylcyclobutane-1-sulfonyl chloride | C5H9ClO2S | Methyl group at a different position; altered properties |

| 1-Methylcyclobutane-1-sulfonyl chloride | C5H9ClO2S | Methyl group at the 1-position; distinct reactivity |

This table illustrates how the structural features of this compound influence its reactivity compared to other cycloalkane sulfonyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.